1-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H14ClN3O3S2 and its molecular weight is 383.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Applications
Synthesis of Antifungal Agents
A study details the synthesis of methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazole-1-ethanol and α-[1-(2-chlorophenyl)ethenyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol, highlighting practical processes amenable for large-scale production. These compounds are developed for the treatment and prevention of systemic fungal infections, demonstrating the utility of chlorophenyl and methanesulfonamide components in medicinal chemistry (A. PestiJaan et al., 1998).
Antiproliferative Activity
Another study focuses on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, synthesizing this compound to assess its antiproliferative activity against various cancer cell lines. The research demonstrates significant anticancer activity, suggesting applications of related thienopyrimidin derivatives in oncology (Pei Huang et al., 2020).
Characterization and Pharmacological Evaluation
A paper on the characterization and pharmacological evaluation of new pyridine analogs, including synthesis, spectral analysis, and bacterial inhibitory activity, provides a framework for the development and assessment of new compounds with potential therapeutic applications (N. Patel & H. Patel, 2012).
Molecular Docking Studies
Research on the design, synthesis, and evaluation of certain compounds, including molecular docking studies, offers insight into the methodological approaches for understanding the interaction of similar compounds with biological targets. This can guide the development of compounds like 1-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide in drug discovery processes.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S2/c16-13-4-2-1-3-11(13)9-24(21,22)18-6-7-19-10-17-14-12(15(19)20)5-8-23-14/h1-5,8,10,18H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWUHWTULDALAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.